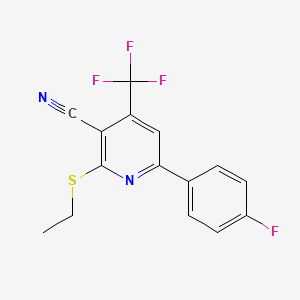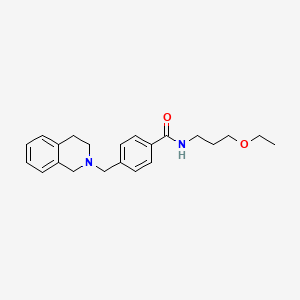![molecular formula C21H16N2O4 B15027408 methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B15027408.png)
methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate typically involves the reaction of 2-oxobenzo[cd]indole with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions . The yield and purity of the product can be optimized by adjusting the reaction parameters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
- Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate
Uniqueness
Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific structural features and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H16N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
methyl 4-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N2O4/c1-27-21(26)14-8-10-15(11-9-14)22-18(24)12-23-17-7-3-5-13-4-2-6-16(19(13)17)20(23)25/h2-11H,12H2,1H3,(H,22,24) |
InChI-Schlüssel |
VDNRRDKQFCDIQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-Cyano-N-cyclohexyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B15027325.png)
![3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15027328.png)

![(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15027352.png)
methanone](/img/structure/B15027356.png)
![N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15027368.png)
![5-{[5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-5-oxopentanoic acid](/img/structure/B15027373.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15027382.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide](/img/structure/B15027384.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B15027393.png)
![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B15027395.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027404.png)
![1-[5-(1,3-benzodioxol-5-yl)-4-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15027414.png)
